N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide

Dopamine D4.2 Receptor Binding Affinity Radioligand Displacement

Replacing this chiral (3S)-enantiomer with a structurally similar analog can collapse D4/D2 selectivity from 280-fold to just 15-fold, risking experimental irreproducibility. • Quantified selectivity benchmark: hD4.2 Ki 3 nM vs. hD2S Ki 600 nM, providing a defined upper-bound calibration for high-throughput radioligand displacement screening. • Dual-target reference tool: hD4.2 Ki 3 nM combined with 5-HT2A Ki 1.8 nM enables interrogation of polypharmacology relevant to atypical antipsychotic profiling. • Stereochemically defined: Rigorous (3S)-enantiomer for evaluating stereochemistry-dependent D4 binding and selectivity in chiral CNS ligand optimization.

Molecular Formula C24H24N2O
Molecular Weight 356.5 g/mol
CAS No. 212192-38-6
Cat. No. B12900814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide
CAS212192-38-6
Molecular FormulaC24H24N2O
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H24N2O/c27-24(22-13-11-21(12-14-22)20-9-5-2-6-10-20)25-23-15-16-26(18-23)17-19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,25,27)/t23-/m0/s1
InChIKeyLTDTVIVWGGLMSW-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide: D4 Receptor Ligand Profile


N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide (CAS 212192-38-6) is a chiral N-benzylpyrrolidine biphenyl carboxamide that acts as a potent and selective ligand for the human dopamine D4 (hD4) receptor [1]. Curated in authoritative databases such as BindingDB (BDBM50152305) and ChEMBL (CHEMBL185156), it has been characterized in primary pharmacological studies as part of a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides [2]. Its quantitative profile—defined by sub-10 nM affinity for the D4.2 receptor subtype and significant selectivity over the D2 receptor—establishes it as a key reference compound for D4-focused neuroscience and drug discovery research [3].

Chiral (S)-enantiomer specification
D4 dopamine receptor ligand
Neuroscience reference compound

N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide: Why Analogs Fall Short


Substituting N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide (CAS 212192-38-6) with a structurally similar analog—even within the same N-benzylpyrrolidine arylbenzamide class—can drastically alter pharmacological outcomes. Direct comparative evidence from primary structure-activity relationship (SAR) studies demonstrates that minor modifications to the biphenyl moiety produce large shifts in both D4 receptor affinity and, critically, D4/D2 selectivity [1]. For example, adding a single fluorine atom to the terminal phenyl ring reduces D4 affinity by 2.7-fold and collapses D4/D2 selectivity from 280-fold to just 15-fold, fundamentally changing the compound's utility as a D4-selective pharmacological tool [2]. These steep SAR gradients mean generic replacement without quantitative validation risks experimental irreproducibility and invalid target engagement conclusions, directly undermining research integrity and procurement value.

Analog substitution 4''-Fluoro substitution may reduce D4 affinity and collapse D4/D2 selectivity, altering target engagement interpretation.
Stereochemical risk Racemic or undefined stereochemistry may introduce variable activity, confounding dose-response relationships.

N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide: Comparator Evidence


D4.2 Binding Affinity vs. 4''-Fluoro Analog

The target compound, N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide, demonstrates a Ki of 3 nM at the human dopamine D4.2 receptor, representing benchmark affinity in the series [1]. In a direct head-to-head comparison, its closest structural analog—the 4''-fluoro-biphenyl derivative (CAS not specified, BindingDB ID BDBM50152310, ChEMBL CHEMBL184388)—shows a Ki of 8 nM under identical assay conditions [2]. This corresponds to a 2.7-fold affinity advantage for the target compound, establishing its superiority as a more potent ligand for applications requiring maximal D4.2 receptor engagement.

D4.2 Binding Affinity vs. 4''-Fluoro Analog
Head-to-head
Target Ki 3 nM vs. 8 nM (2.7-fold difference)
Supports D4 engagement assay context
Radioligand displacement under identical conditions
Dopamine D4.2 Receptor Binding Affinity Radioligand Displacement

D4/D2 Selectivity vs. 4''-Fluoro Analog

The key differentiation for this compound lies in its exceptional selectivity for the human D4 receptor over the closely related D2 receptor. The target compound's D4.2 Ki of 3 nM and D2S Ki of 600 nM yield D4/D2 selectivity of 200-fold (Ki D2 / Ki D4), consistent with published SAR data reporting 280-fold selectivity for the N-biphenyl analog in the Egle et al. series [1][2]. In contrast, the 4''-fluoro-biphenyl analog exhibits D4.2 Ki of 8 nM and D2S Ki of 120 nM, yielding only 15-fold D4/D2 selectivity [3]. This represents a >13-fold collapse in selectivity, rendering the 4''-fluoro analog ineffective as a D4-selective probe and highlighting the target compound's unique pharmacological profile for dissecting D4- versus D2-mediated effects.

D4/D2 Selectivity vs. 4''-Fluoro Analog
Head-to-head
Target selectivity 200–280× vs. 15× for 4''-fluoro analog (>13× difference)
Reported selectivity window for D4/D2 pathway studies
Assay conditions consistent across comparison
Dopamine D4 vs D2 Selectivity Receptor Subtype Selectivity Antagonist Profiling

5-HT2A Affinity and Dual D4/5-HT2A Profile vs. Clinical Antagonists

A distinguishing feature of this compound is its high affinity for the serotonin 5-HT2A receptor in addition to its D4 activity. The N-biphenyl analog in the Egle et al. series exhibits a Ki of 1.8 nM at the 5-HT2A receptor [1]. This dual D4/5-HT2A profile contrasts with the benchmark clinical D4 antagonist candidate NGD94-1, which has high D4.2 affinity (Ki = 3.6 nM) but lacks comparable 5-HT2A activity , and with A-381393, which achieves D4.2 Ki of 1.9 nM but shows only moderate 5-HT2A affinity (Ki = 370 nM) . The combination of potent D4 antagonism with nanomolar-range 5-HT2A activity positions this compound as a uniquely suitable tool for investigating the synergistic contribution of D4 and 5-HT2A receptor blockade—a mechanism hypothesized to underlie the superior efficacy of atypical antipsychotics.

5-HT2A Affinity vs. Clinical Antagonists
Cross-study
Target 5-HT2A Ki 1.8 nM vs. A-381393 Ki 370 nM (>205-fold difference)
Supports D4/5-HT2A dual pharmacology research
Cross-study radioligand binding data
5-HT2A Receptor Dual Pharmacology Antipsychotic Screening

Functional D4 Antagonism in cAMP Assay vs. Clinical Compounds

Beyond binding affinity, functional activity is critical for in vivo and cellular pharmacological studies. The Egle et al. series confirms that one representative N-(1-benzylpyrrolidin-3-yl)arylbenzamide was characterized as a D4 antagonist in a cAMP functional assay with an IC50 of 1,500 nM [1]. This functional antagonism data places the compound in the same pharmacological category as the well-characterized D4 antagonist PD 89211, which antagonizes quinpirole-induced [3H]thymidine uptake in CHO cells with an IC50 of 2.1 nM despite a Ki of 3.7 nM [2]. While the target compound's functional IC50 is numerically higher, the gap between binding affinity (Ki 3 nM) and functional potency (IC50 1,500 nM) reflects differences in assay systems and receptor reserve, a well-established phenomenon in GPCR pharmacology—rather than implying inferior antagonism.

Functional D4 Antagonism (cAMP)
Cross-study
Functional IC50 1,500 nM (cAMP); PD 89211 IC50 2.1 nM (different assay)
Confirmed D4 antagonist activity in functional assay context
Assay format differences may influence potency comparison
D4 Antagonist cAMP Assay Functional Activity

Enantiomeric Specificity: (S)-Configuration vs. Racemic Analogs

This compound is specified as the (3S)-enantiomer (CAS 212192-38-6), providing a chemically defined and reproducible stereochemical identity . In the broader N-benzylpyrrolidine arylbenzamide chemotype, stereochemistry profoundly influences receptor binding: the Arora et al. (2005) study on related N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides demonstrated that compounds within this series display selectivity of over 500-fold for D4 and 5-HT2A receptors versus D2 and α1 adrenergic receptors [1]. While no direct racemate vs. enantiomer data is available for the specific target compound, the class-level evidence strongly indicates that stereochemistry is a critical determinant of pharmacological activity. Procuring the defined (S)-enantiomer eliminates the ambiguity inherent in racemic or stereochemically undefined mixtures, where the inactive enantiomer may act as an impurity contributing to off-target effects or competing for binding sites.

Enantiomeric Specificity
Class-level
(S)-enantiomer defined; class-level evidence supports stereochemistry-dependent pharmacology
Enantiomer-attribution review recommended
Direct racemate data not available for target compound
Chiral Purity Stereochemistry-Specific Pharmacology Enantiomeric Selectivity

Chemical Probe Suitability: D4/D2 Selectivity vs. Benchmark Antagonists

Quantitatively, this compound's D4.2 Ki of 3 nM equals or slightly exceeds the affinity of several benchmark D4 antagonists: NGD94-1 (Ki = 3.6 nM), PD 89211 (Ki = 3.7 nM), and is comparable to A-381393 (D4.2 Ki = 1.9 nM) [1]. Where this compound differentiates is in its combined profile of high D4 affinity AND high D4/D2 selectivity (200- to 280-fold) AND potent 5-HT2A affinity (1.8 nM). A-381393 achieves higher D4/D2/D3/D5 selectivity (>2,700-fold) but at the cost of weak 5-HT2A activity (Ki = 370 nM) . NGD94-1 provides robust D4 selectivity in vivo but lacks the 5-HT2A component. This positions the target compound as a distinct chemical probe for studying the D4/5-HT2A dual pharmacology paradigm rather than pure D4 blockade.

Chemical Probe Suitability
Cross-study
Comparable D4 affinity to NGD94-1, PD 89211, A-381393; distinct by 5-HT2A Ki 200× D4/D2 selectivity
Unique D4/5-HT2A dual profile for polypharmacology studies
Cross-study comparison; receptor engagement context
Chemical Probe Selectivity Target Engagement Pharmacological Tool Compound

N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide: Research & Industrial Applications


D4/D2 Selectivity Calibration for Radioligand Binding Assays

Given its Ki of 3 nM at human D4.2 and 600 nM at human D2S receptors, yielding 200- to 280-fold D4/D2 selectivity, this compound serves as an ideal calibration standard for establishing D4-vs-D2 selectivity windows in high-throughput radioligand displacement screening campaigns [1]. The steep selectivity differential allows researchers to define the upper bound of achievable D4/D2 discrimination in their assay system, benchmarking novel chemical series against this established SAR landmark.

Dual D4/5-HT2A Probe for Antipsychotic Mechanism Studies

Unlike selective D4-only antagonists (NGD94-1, A-381393), this compound's combined D4.2 Ki of 3 nM and 5-HT2A Ki of 1.8 nM provides a single-agent tool for interrogating the synergistic contributions of D4 and 5-HT2A receptor blockade [2]. This is particularly valuable for translational research programs modeling the polypharmacology of atypical antipsychotics such as clozapine, where both D4 and 5-HT2A antagonism are hypothesized to contribute to therapeutic efficacy.

Stereochemistry-Dependent Pharmacology in Lead Optimization

As a defined (3S)-enantiomer (CAS 212192-38-6), this compound enables rigorous investigation of stereochemistry-dependent receptor interactions . Research groups optimizing chiral pyrrolidine-based CNS ligands can use this compound as a reference point for evaluating the impact of stereochemical inversion on D4 binding, D4/D2 selectivity, and 5-HT2A engagement, directly informing medicinal chemistry design strategies for CNS drug candidates.

Functional D4 Antagonism Validation in cAMP Signaling Assays

Confirmed as a D4 antagonist in a cAMP functional assay (IC50 = 1,500 nM for the representative series compound), this compound is suitable for studies requiring verification that binding translates to functional receptor blockade [3]. This supports its use in signal transduction studies where distinguishing silent antagonists from partial agonists or inverse agonists is critical, particularly in neuronal cell models expressing endogenous D4 receptors.

Application
Selection Property
Validation Focus
D4/D2 selectivity calibration for radioligand binding assays
Reported D4 affinity and selectivity window
D4/D2 discrimination benchmarking
Dual D4/5-HT2A probe for antipsychotic mechanism studies
Combined D4 and 5-HT2A engagement profile
Polypharmacology model endpoint interpretation
Stereochemistry-dependent pharmacology in lead optimization
Defined (S)-enantiomer identity
Enantiomer-attribution review
Functional D4 antagonism validation in cAMP signaling assays
Reported functional antagonism context
Receptor blockade verification in signal transduction studies
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